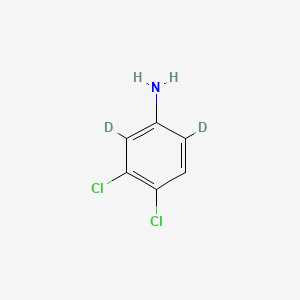

3,4-Dichloroaniline-d2

説明

3,4-Dichloroaniline (3,4-DCA) is an aromatic amine and is a model environmental contaminant . It is an important precursor for the synthesis and degradation product of several herbicides . It is a metabolite of a commonly applied herbicide, 3,4-dichloropropionanilide or propanil .

Molecular Structure Analysis

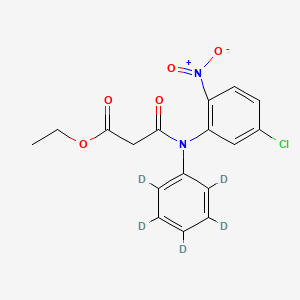

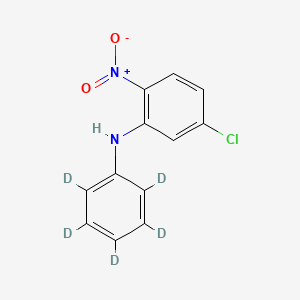

The molecular formula of 3,4-Dichloroaniline is C6H5Cl2N . The average mass is 162.017 Da and the monoisotopic mass is 160.979904 Da .

Chemical Reactions Analysis

3,4-Dichloroaniline (34DCA) is a major metabolite of phenylurea herbicides and causes environmental contamination due to its toxicity and recalcitrant properties . The toxicity of DCA varies with the type and concentration of two-dimensional nanomaterials (TDNMs), as well as the species .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dichloroaniline include a boiling point of 272 °C and a melting point of 69-71 °C .

科学的研究の応用

Summary of the Application

3,4-Dichloroaniline (34DCA), a major metabolite of phenylurea herbicides, causes environmental contamination due to its toxicity and recalcitrant properties . The bacterium Acinetobacter soli strain GFJ2, isolated from soil potentially contaminated with herbicides, can degrade 34DCA .

Methods of Application

The study aimed to identify and characterize the 34DCA degradation gene cluster responsible for the conversion of 34DCA to 4,5-dichlorocatechol in the strain GFJ2 . Genome analysis revealed one chromosome and seven plasmids in GFJ2, comprising 21, 75, and 3309 copies of rRNA, 75 tRNA, and protein-encoding genes, respectively .

Results or Outcomes

A gene cluster responsible for 34DCA degradation was identified, comprising dcdA, dcdB, and dcdC, which encode dioxygenase, flavin reductase, and aldehyde dehydrogenase, respectively . Deletion mutants of dcdA and dcdB lost 34DCA degradation ability, confirming their importance in 34DCA utilization in GFJ2 .

Algae-based Removal

Summary of the Application

3,4-Dichloroaniline (3,4-DCA) is widely used in the synthesis of dyes, textiles, and herbicides, and is toxic to living organisms . The study investigated the capability of green algae in degrading and removing 3,4-DCA in water .

Methods of Application

An environmentally ubiquitous green alga Chlorella pyrenoidosa was isolated from a fresh aquatic environment . The unicellular alga was incubated with 3,4-DCA at a concentration of 4.6 μg/mL in water .

Results or Outcomes

A removal percentage of 78.4% was obtained over a 7-day period . Two major metabolites with less toxicity were identified as 3,4-dichloroformanilide and 3,4-dichloroacetanilide .

Combined Toxicity with Two-Dimensional Nanomaterials

Summary of the Application

The toxicity of three advanced two-dimensional nanomaterials (TDNMs), in combination with an organic chemical (3,4-dichloroaniline, DCA) to two freshwater microalgae (Scenedesmus obliquus and Chlorella pyrenoidosa), was assessed and predicted not only from classical mixture theory but also from structure-activity relationships .

Methods of Application

The toxicity of DCA varied with the type and concentration of TDNMs, as well as the species . The combination of DCA and TDNMs exhibited additive, antagonistic, and synergistic effects .

Results or Outcomes

There is a linear relationship between the different levels (10, 50, and 90%) of effect concentrations and a Freundlich adsorption coefficient (KF) calculated by isotherm models and adsorption energy (Ea) obtained in molecular simulations, respectively . The prediction model incorporating both parameters KF and Ea had a higher predictive power for the combined toxicity than the classical mixture model .

Combined Toxicity with Layered Double Hydroxides

Summary of the Application

The toxicity of two layered double hydroxides (Mg-Al-LDH and Zn-Al-LDH), in combination with 3,4-dichloroaniline (DCA) to two freshwater microalgae (Scenedesmus obliquus and Chlorella pyrenoidosa), was assessed and predicted .

Methods of Application

The toxicity of DCA varied with the type and concentration of layered double hydroxides, as well as the species . The combination of DCA and layered double hydroxides exhibited additive, antagonistic, and synergistic effects .

Results or Outcomes

There is a linear relationship between the different levels (10, 50, and 90%) of effect concentrations and a Freundlich adsorption coefficient (KF) calculated by isotherm models and adsorption energy (Ea) obtained in molecular simulations, respectively . The prediction model incorporating both parameters KF and Ea had a higher predictive power for the combined toxicity than the classical mixture model .

Combined Toxicity with Graphene Nanoplatelet

Summary of the Application

The toxicity of a graphene nanoplatelet (GNP), in combination with 3,4-dichloroaniline (DCA) to two freshwater microalgae (Scenedesmus obliquus and Chlorella pyrenoidosa), was assessed and predicted .

Methods of Application

The toxicity of DCA varied with the concentration of graphene nanoplatelet, as well as the species . The combination of DCA and graphene nanoplatelet exhibited additive, antagonistic, and synergistic effects .

Results or Outcomes

There is a linear relationship between the different levels (10, 50, and 90%) of effect concentrations and a Freundlich adsorption coefficient (KF) calculated by isotherm models and adsorption energy (Ea) obtained in molecular simulations, respectively . The prediction model incorporating both parameters KF and Ea had a higher predictive power for the combined toxicity than the classical mixture model .

Safety And Hazards

将来の方向性

Research into the degradation of 3,4-Dichloroaniline is ongoing. For example, a study found that Acinetobacter soli strain GFJ2, isolated from soil potentially contaminated with herbicides, can degrade 3,4-Dichloroaniline . This research provides insights into the genetic mechanisms of 3,4-Dichloroaniline degradation by GFJ2, with potential applications in the bioremediation of environments contaminated by phenylurea herbicides .

特性

IUPAC Name |

3,4-dichloro-2,6-dideuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2/i1D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYWXFYBZPNOFX-SDTNDFKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1N)[2H])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747602 | |

| Record name | 3,4-Dichloro(2,6-~2~H_2_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloroaniline-d2 | |

CAS RN |

1219803-22-1 | |

| Record name | 3,4-Dichloro(2,6-~2~H_2_)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide](/img/structure/B583459.png)